molecular formula C17H13ClF3N3O4S B15005142 4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B15005142
M. Wt: 447.8 g/mol
InChI Key: NTZSVLAYNXQSSX-UHFFFAOYSA-N
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Description

4-CHLORO-N-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a sulfonamide group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves the sulfonation of the benzene ring, which can be carried out using chlorosulfonic acid or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-CHLORO-N-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-1-(3,5-DIMETHOXY-PHENYL)-METHYL-SULFONYL-BENZENE
  • 1-CHLORO-4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}BENZENE

Uniqueness

4-CHLORO-N-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group and the imidazolidinone moiety, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various applications.

Properties

Molecular Formula

C17H13ClF3N3O4S

Molecular Weight

447.8 g/mol

IUPAC Name

4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C17H13ClF3N3O4S/c1-10-2-6-12(7-3-10)24-14(25)16(17(19,20)21,22-15(24)26)23-29(27,28)13-8-4-11(18)5-9-13/h2-9,23H,1H3,(H,22,26)

InChI Key

NTZSVLAYNXQSSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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